

3-(4-Methylphenoxy)propanoic acid solubility in organic solvents

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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)propanoic acid

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An In-depth Technical Guide to the Solubility of **3-(4-Methylphenoxy)propanoic Acid** in Organic Solvents

Authored by a Senior Application Scientist

Introduction

3-(4-Methylphenoxy)propanoic acid is a carboxylic acid derivative with a phenoxy moiety. Its structural features, comprising a polar carboxylic acid group and a less polar methylphenoxy group, confer a distinct solubility profile that is of significant interest to researchers, scientists, and drug development professionals. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including synthetic route optimization, purification by crystallization, and the formulation of pharmaceutical preparations. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of **3-(4-Methylphenoxy)propanoic acid**, grounded in established scientific principles and experimental methodologies.

Physicochemical Properties of 3-(4-Methylphenoxy)propanoic Acid

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of **3-(4-Methylphenoxy)propanoic acid** features a hydrophilic carboxylic acid group

capable of acting as a hydrogen bond donor and acceptor, and a more lipophilic 4-methylphenoxy group.

Molecular Structure:

Caption: Chemical structure of **3-(4-Methylphenoxy)propanoic acid**.

Key Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	PubChem[1]
Molecular Weight	180.20 g/mol	PubChem[1]
pKa	~4-5 (estimated for the carboxylic acid group)	General chemical principles
XLogP3	1.9 (predicted)	PubChem

The predicted XLogP3 value of 1.9 suggests that **3-(4-Methylphenoxy)propanoic acid** has a moderate degree of lipophilicity. The carboxylic acid group, with an estimated pKa around 4-5, will be predominantly in its neutral, protonated form in non-basic organic solvents, which is crucial for its solubility behavior.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like"[2][3][4][5][6]. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[2][3]. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions[7]. For a substance to dissolve, the energy required to break the existing interactions must be compensated by the energy released from the formation of new, favorable interactions.

The key intermolecular forces at play for **3-(4-Methylphenoxy)propanoic acid** are:

- **Hydrogen Bonding:** The carboxylic acid group can both donate and accept hydrogen bonds.
- **Dipole-Dipole Interactions:** The ether linkage and the carbonyl group introduce dipoles.

- Van der Waals Forces (London Dispersion Forces): Present throughout the molecule, particularly in the aromatic ring and the alkyl chain.

The solubility of **3-(4-Methylphenoxy)propanoic acid** in a given organic solvent will depend on the ability of the solvent to engage in these intermolecular interactions.

Predicted Solubility Profile in Common Organic Solvents

While specific experimental data for the solubility of **3-(4-Methylphenoxy)propanoic acid** is not readily available, a reliable prediction can be made based on its structure and the known solubility of similar carboxylic acids and phenoxyacetic acid derivatives[8][9][10][11][12][13][14].

Solvent	Solvent Type	Predicted Solubility	Scientific Rationale
Methanol	Polar Protic	High	Methanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, readily solvating the carboxylic acid group.
Ethanol	Polar Protic	High	Similar to methanol, ethanol can form strong hydrogen bonds with the solute[9][10][11].
Acetone	Polar Aprotic	High	Acetone's polar carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid's hydroxyl group.
Ethyl Acetate	Moderately Polar	Moderate	Ethyl acetate is a moderately polar solvent that can act as a hydrogen bond acceptor. Its larger nonpolar region may limit solubility compared to more polar solvents.
Dichloromethane	Moderately Polar	Moderate	Dichloromethane is a moderately polar solvent that can engage in dipole-dipole interactions with the solute.

Toluene	Nonpolar	Low to Moderate	The aromatic ring of toluene can interact favorably with the methylphenoxy group of the solute via π - π stacking. However, its nonpolar nature makes it a poor solvent for the polar carboxylic acid group[9][10][11].
Hexane	Nonpolar	Low	Hexane is a nonpolar solvent that primarily interacts through weak van der Waals forces. It is unable to effectively solvate the polar carboxylic acid group, leading to low solubility[9][10][11].

Experimental Determination of Solubility: A Practical Approach

To obtain quantitative solubility data, a well-established experimental method such as the shake-flask method is recommended[15][16]. This method is considered a "gold standard" for determining thermodynamic (equilibrium) solubility[16].

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol for Shake-Flask Solubility Determination followed by HPLC Analysis

1. Preparation of Saturated Solution:

- Add an excess amount of solid **3-(4-Methylphenoxy)propanoic acid** to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
- Seal the vials to prevent solvent evaporation.

2. Equilibration:

- Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C).
- Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

3. Sample Collection and Preparation:

- After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
- Carefully withdraw an aliquot of the clear supernatant using a pipette.
- Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

- **Standard Preparation:** Prepare a series of standard solutions of **3-(4-Methylphenoxy)propanoic acid** of known concentrations in the mobile phase.
- **Calibration Curve:** Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
- **Sample Analysis:** Accurately dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.
- Inject the diluted sample solution into the HPLC system and record the peak area.

- Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Conclusion

3-(4-Methylphenoxy)propanoic acid exhibits a solubility profile that is dictated by its dual hydrophilic and lipophilic character. It is predicted to be highly soluble in polar organic solvents, particularly those capable of hydrogen bonding, and less soluble in nonpolar solvents. For precise and reliable solubility data, the shake-flask method coupled with a robust analytical technique like HPLC is the recommended approach. This in-depth understanding of its solubility is essential for the effective utilization of **3-(4-Methylphenoxy)propanoic acid** in research and development.

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